Kopsininic acid

Description

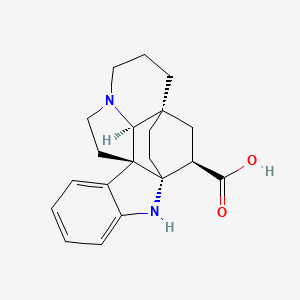

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid |

InChI |

InChI=1S/C20H24N2O2/c23-16(24)14-12-18-6-3-10-22-11-9-19(17(18)22)13-4-1-2-5-15(13)21-20(14,19)8-7-18/h1-2,4-5,14,17,21H,3,6-12H2,(H,23,24)/t14-,17-,18+,19+,20+/m0/s1 |

InChI Key |

AZPTZMIACWMVSO-IGGMLHCZSA-N |

Isomeric SMILES |

C1C[C@@]23CC[C@@]4([C@@H](C2)C(=O)O)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4 |

Canonical SMILES |

C1CC23CCC4(C(C2)C(=O)O)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |

Origin of Product |

United States |

Methodologies for Isolation and Purification from Natural Sources

Strategic Considerations for Plant Material Extraction

The successful isolation of kopsininic acid begins with the strategic selection and extraction of the plant material. The choice of plant species, the specific part of the plant to be used, and the extraction solvent are all critical factors that significantly influence the yield and purity of the final product.

One of the primary sources of this compound is Kopsia singapurensis. benthamopen.com Research has shown that different parts of this plant, such as the leaves and bark, contain the target compound. benthamopen.com The initial step in the extraction process often involves drying and grinding the plant material to increase the surface area for solvent penetration. benthamopen.comhielscher.com

A common strategy involves a sequential extraction process using solvents of increasing polarity. nih.gov For instance, the plant material might first be defatted with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar constituents. benthamopen.com This is typically followed by extraction with a more polar solvent, such as dichloromethane (B109758) (CH2Cl2) or methanol (B129727) (MeOH), to isolate the alkaloids. benthamopen.comnih.gov In some procedures, the plant material is wetted with an ammonia (B1221849) solution before extraction with an organic solvent like dichloromethane to liberate the free alkaloids from their salt forms within the plant tissue. benthamopen.comslideshare.net

The choice of extraction method is also crucial. Soxhlet extraction is a commonly employed technique that allows for the exhaustive extraction of the plant material with a solvent. benthamopen.com Other methods like maceration, where the plant material is soaked in a solvent for an extended period, are also utilized. nih.govmdpi.com The resulting crude extract contains a complex mixture of compounds from which this compound must be separated.

Advanced Chromatographic Separation Techniques

Following extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound from other co-extracted compounds. core.ac.uk These techniques exploit the different affinities of the compounds in the mixture for the stationary and mobile phases, allowing for their effective separation. savemyexams.com

Preparative Column Chromatography Applications

Preparative column chromatography is a fundamental technique for the large-scale separation of compounds. welch-us.comdrawellanalytical.combio-rad.com In the isolation of this compound, silica (B1680970) gel is frequently used as the stationary phase. benthamopen.com The crude extract is loaded onto the column, and a gradient solvent system, typically a mixture of chloroform (B151607) (CHCl3) and methanol (MeOH), is used as the mobile phase. benthamopen.com By gradually increasing the polarity of the mobile phase, different compounds are eluted from the column at different times, resulting in the separation of the mixture into various fractions.

In some purification schemes, multiple column chromatography steps are necessary. For example, fractions enriched with this compound from an initial silica gel column may be subjected to further purification on an octadecylsilyl (ODS) silica gel column, which is a type of reversed-phase chromatography. benthamopen.com This multi-step approach enhances the separation and purity of the final product. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC) in Compound Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound, offering high resolution and efficiency. savemyexams.comwelch-us.combio-rad.comumich.edu Preparative HPLC is particularly useful for isolating highly pure compounds from complex mixtures. shimadzu.comrssl.com

For the purification of this compound and related alkaloids, a reversed-phase ODS HPLC column is often employed. benthamopen.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water (H2O), often with a small amount of an acid like formic acid or acetic acid to improve peak shape and resolution. benthamopen.comresearchgate.net A typical mobile phase composition might be a 2:8 ratio of acetonitrile to water with 0.1% formic acid. benthamopen.com The compound is detected using a UV detector, often set at a wavelength of 220 nm. benthamopen.com

Thin Layer Chromatography (TLC) for Fractionation and Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool used throughout the isolation and purification process. umich.edulibretexts.orgnih.gov It is a simple, rapid, and inexpensive method for monitoring the progress of column chromatography separations and for identifying fractions containing the target compound. umich.educhemistryhall.comresearchgate.net

In the context of this compound isolation, TLC plates coated with silica gel are commonly used. umich.edu A small aliquot of each fraction from the column is spotted onto the TLC plate, which is then developed in a suitable solvent system. umich.edu The separated spots on the TLC plate are visualized, often under UV light or by using a staining agent. chemistryhall.com By comparing the retention factor (Rf) values of the spots with that of a known standard of this compound, the fractions containing the desired compound can be identified and pooled for further processing. savemyexams.com

Methodologies for Purity Assessment

Assessing the purity of the isolated this compound is a critical final step. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final compound. phytoelite.comnih.gov By analyzing the purified sample on an analytical HPLC system, a single, sharp peak corresponding to this compound should be observed, indicating a high degree of purity. sigmaaldrich.comresearchgate.net The purity is often expressed as a percentage, for example, ≥95% as determined by HPLC. phytoelite.com

In addition to HPLC, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the structure and identity of the isolated compound, which indirectly supports its purity. benthamopen.comnih.gov

Below is a table summarizing the chromatographic techniques used in the isolation and purification of this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Preparative Column Chromatography | Silica Gel | Gradient of Chloroform and Methanol | Initial large-scale separation of the crude extract. |

| Preparative Column Chromatography | ODS Silica Gel | Methanol/Water with Acetic Acid | Further purification of enriched fractions. |

| High-Performance Liquid Chromatography (HPLC) | ODS | Acetonitrile/Water with Formic Acid | Final purification to achieve high purity. |

| Thin Layer Chromatography (TLC) | Silica Gel | Various solvent systems | Monitoring column fractions and assessing purity. |

Comprehensive Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like kopsininic acid. benthamopen.comnih.govglobalresearchonline.netunesp.brnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. benthamopen.comnih.govglobalresearchonline.netunesp.brnih.gov

One-Dimensional NMR Experiments (¹H, ¹³C)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information about the chemical environment of each hydrogen and carbon atom within the this compound molecule. benthamopen.comnih.govglobalresearchonline.netunesp.brnih.gov The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the splitting patterns in ¹H NMR reveal the number of adjacent protons. libretexts.org

Published data for this compound and its derivatives, such as N(1)-formylthis compound, provide characteristic chemical shifts that are instrumental in its identification. researchgate.net For instance, the ¹³C NMR spectra of N(1)-formylthis compound show similarities to those of this compound, with the key difference being an additional signal corresponding to a formamide (B127407) group (δC 167.6). researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound-Related Structure

| Atom No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 88.4 | - |

| 3 | 50.7 | 2.22 (m) |

| 5 | 52.6 | 2.05 (m), 1.95 (m) |

| 6 | 36.4 | 3.10 (m) |

| 7 | 57.9 | - |

| 8 | 136.2 | - |

| 9 | 124.5 | 7.18 (d, 7.2) |

| 10 | 125.0 | 7.02 (t, 7.2) |

| 11 | 118.9 | 6.75 (t, 7.2) |

| 12 | 129.5 | 7.35 (d, 7.2) |

| 13 | 147.9 | - |

| 14 | 49.3 | 1.90 (m), 1.65 (m) |

| 15 | 25.9 | 2.65 (m), 2.35 (m) |

| 16 | 53.4 | 3.85 (s) |

| 18 | 7.6 | 0.85 (t, 7.5) |

| 19 | 31.8 | 1.55 (m) |

| 20 | 40.2 | 2.80 (m) |

| 21 | 66.8 | 4.25 (d, 10.5) |

| CO₂Me | 173.5, 52.8 | 3.70 (s) |

| N-CHO | 167.6 | 8.40 (s) |

Note: Data is for N(1)-formylthis compound and serves as a representative example. Actual values for this compound may vary slightly.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei. benthamopen.comnih.govglobalresearchonline.netunesp.brnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edu For a derivative of this compound, ¹H-¹H COSY correlations have revealed key structural fragments, including -CHCHCHCH- (C-9 to C-12), -CH₂CH₂- (C-5, C-6), -CH₂CH₂CH₂- (C-3, C-14, C-15), -CH₂CH₂- (C-18, C-19), and -CHCH₂- (C-16, C-17). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to, providing unambiguous one-bond C-H connections. sdsu.eduemerypharma.com This is essential for assigning the carbon signals in the ¹³C NMR spectrum. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. researchgate.net In a related compound, NOESY correlations between H-6/H-17β and H-19α/H-21 were used to establish the stereochemistry. researchgate.net

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of this compound and to study its fragmentation patterns. benthamopen.comnih.govglobalresearchonline.netunesp.brnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. measurlabs.combioanalysis-zone.com For example, the pseudo-molecular ion peak for a related alkaloid, rhazinicine, was observed at m/z 309.1597 [M+H]⁺, corresponding to the molecular formula C₁₉H₂₀N₂O₂. globalresearchonline.netresearchgate.net Similarly, HRMS analysis of this compound and its derivatives provides their exact molecular formulas. benthamopen.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. nationalmaglab.orgwikipedia.org This technique provides valuable information about the structure of the molecule by revealing how it breaks apart. nationalmaglab.orgamazonaws.com The fragmentation patterns observed in the MS/MS spectrum of this compound can be used to confirm the connectivity of different parts of the molecule, corroborating the structure determined by NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. libretexts.org This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule responsible for its color and light absorption. researchgate.net The UV spectrum of this compound is characteristic of its indole (B1671886) alkaloid structure, which contains a dihydroindole chromophore. globalresearchonline.net The absorption maxima (λmax) in the UV spectrum provide information about the conjugated π-electron system within the molecule. msu.edu For example, the UV spectrum of a related compound, kopsamine N(4)-oxide, showed absorption maxima at 220.0, 230.0, 252.3, and 291.7 nm, which is typical for a dihydroindole chromophore. globalresearchonline.net Another related alkaloid, singaporentine A, displayed UV absorption maxima at 232, 253, and 310 nm. benthamopen.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique "fingerprint" of the molecule.

For a complex molecule like this compound, which is an indole alkaloid containing a carboxylic acid moiety, the IR spectrum is expected to exhibit several characteristic absorption bands. The presence of a carboxylic acid is typically confirmed by a very broad O-H stretching vibration in the region of 3300-2500 cm⁻¹ and a strong, sharp absorption from the carbonyl (C=O) group stretch between 1760-1690 cm⁻¹. libretexts.org The broadness of the O-H absorption is a result of hydrogen bonding. researchgate.net

Based on the known structural components of this compound and data from related indole alkaloids, a representative table of expected IR absorption bands can be compiled.

Table 1: Representative Infrared (IR) Absorption Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3500-3300 | N-H Stretch | Indole N-H |

| 3300-2500 | O-H Stretch (very broad) | Carboxylic Acid O-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2960-2850 | C-H Stretch | Aliphatic C-H |

| 1760-1690 | C=O Stretch (strong) | Carboxylic Acid C=O |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1320-1210 | C-O Stretch | Carboxylic Acid C-O |

| 1440-1395 | O-H Bend | Carboxylic Acid O-H |

X-Ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline molecule, including the absolute configuration of its chiral centers. researchgate.netmdpi.com This method involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. nist.gov By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be generated, from which the exact spatial arrangement of every atom can be determined. researchgate.netnist.gov

In the study of complex natural products like kopsinine (B1219418) alkaloids, which often possess multiple stereogenic centers and intricate, caged structures, X-ray crystallography is indispensable for unambiguous stereochemical assignment. nih.govepfl.chresearchgate.net While other spectroscopic methods like NMR can provide information about relative stereochemistry, X-ray crystallography provides the absolute configuration.

For instance, the structures of related indoline (B122111) alkaloids such as kopsinilam and kopsinine have been successfully elucidated using X-ray crystallography. researchgate.netmedchemexpress.com These studies have been crucial in confirming the absolute stereochemistry of their complex polycyclic frameworks. researchgate.net The crystallographic data typically includes the crystal system, space group, and unit cell dimensions, which precisely define the packing of the molecules within the crystal lattice. The final refined structure provides bond lengths, bond angles, and torsional angles, offering a complete and definitive picture of the molecule's conformation in the solid state. The absolute configuration of natural (+)-kopsinine, for example, was unequivocally established through X-ray crystallographic analysis of a derivative. nih.gov This technique remains the gold standard for validating the structures of newly isolated or synthesized kopsia alkaloids. researchgate.netresearchgate.net

Table 2: Representative X-Ray Crystallographic Data for a Kopsinine-type Alkaloid

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 12.9 |

| c (Å) | Unit cell dimension. | 16.0 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 105.1 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 2090 |

| Z | Number of molecules per unit cell. | 4 |

Note: The values in Table 2 are representative and based on published data for related kopsinine alkaloids. Specific values for this compound would require experimental determination.

Synthetic Chemistry Strategies Towards Kopsininic Acid and Analogues

Total Synthesis Efforts for Complex Kopsia Alkaloids

The Kopsia indole (B1671886) alkaloids are defined by their extraordinarily complex, caged structures, which can range from hexacyclic to octacyclic carbon skeletons. rsc.org These frameworks contain numerous contiguous stereogenic centers, including challenging all-carbon quaternary stereocenters, making them significant targets for total synthesis. rsc.orgrsc.org The field has seen numerous strategic and innovative approaches since the first total synthesis of (±)-kopsanone was reported by Magnus in 1983. rsc.orgepfl.ch

Key total synthesis campaigns include:

Magnus (1983): The pioneering work in the field, achieving the total synthesis of (±)-kopsanone and (±)-5,22-dioxokopsane. rsc.org A critical step in this synthesis was the use of an intramolecular Diels-Alder reaction to construct the complex caged skeleton. rsc.org

Kuehne (1985, 1987): This group developed an elegant approach to five different Kopsia indole alkaloids. rsc.orgepfl.ch Their strategy also featured an intermolecular Diels-Alder reaction, as well as a rearrangement cascade that is potentially biomimetic. rsc.org

Boger: In the course of targeting Aspidosperma alkaloids, Boger's group developed a powerful intramolecular [4+2]/[3+2] cycloaddition cascade. This methodology was extended to the total synthesis of (±)-kopsinine, which featured a late-stage samarium(II) iodide-promoted transannular cyclization to form the central bicyclo[2.2.2]octane system. rsc.org

MacMillan (2011): A landmark asymmetric total synthesis of (–)-kopsanone and (–)-kopsinine was reported, showcasing the power of organocatalysis and a biomimetic strategy. epfl.ch

Qin (2017): This group accomplished the asymmetric total syntheses of a group of structurally complex Kopsia alkaloids, including (–)-kopsine, (–)-fruticosine, and (–)-kopsanone. epfl.chnih.gov Their strategy was notable for its versatility in accessing different members of the family. nih.gov

Ma (2020): The research group of Dawei Ma reported the first total synthesis of the scarce natural product kopsinitarine E. epfl.chorganicchemistry.eu The 20-step synthesis was characterized by a late-stage Mannich cyclization to install a key quaternary center. organicchemistry.eu

Other significant total syntheses have targeted alkaloids like (±)-lundurines A and B, which feature a unique cyclopropane-fused indoline (B122111) skeleton, and (±)-lapidilectine B. nih.govacs.org These efforts have expanded the toolkit of reactions available for constructing such complex molecular architectures.

Development of Stereoselective Synthetic Methodologies

A primary obstacle in the synthesis of Kopsia alkaloids is the precise control of stereochemistry, particularly the construction of the C7 and C20 all-carbon quaternary stereocenters. rsc.orgrsc.org This has spurred the development and application of highly stereoselective methods.

Key stereoselective strategies include:

Diels-Alder Reaction: This pericyclic reaction has been a cornerstone for constructing the bicyclo[2.2.2]octane core structure common to many Kopsia alkaloids. The groups of Magnus and MacMillan both employed this strategy effectively in their syntheses. rsc.orgepfl.ch

Palladium-Catalyzed Enantioselective Allylic Alkylation: This has emerged as a powerful and reliable method for setting all-carbon quaternary stereocenters. nih.gov Qin's group utilized an enantioconvergent Pd-catalyzed allylic alkylation of a carbazolone intermediate as a key stereodefining step in their unified approach to several Kopsia alkaloids. nih.gov This tactic allows for the creation of the crucial α-quaternary product with high enantiomeric excess. nih.govcaltech.edu

Samarium(II) Iodide-Mediated Reactions: SmI2 has proven to be a versatile reagent in these syntheses. Arai and colleagues achieved a stereospecific construction of a pentasubstituted cyclopropane (B1198618) core via a radical cyclization using SmI2 with perfect stereoselectivity. nih.gov Qin's group employed a SmI2-promoted acyloin condensation to assemble the isokopsine core structure. nih.gov

Asymmetric Rearrangements and Cyclizations: The synthesis of multiple Kopsia alkaloids by Qin's group involved an asymmetric Tsuji-Trost rearrangement to establish the C20 quaternary center. nih.gov This was followed by an intramolecular cyclopropanation using a diazo decomposition to install the quaternary centers at C2 and C7. nih.gov

Mannich Reaction: In their synthesis of kopsinitarine E, Ma's group utilized a late-stage Mannich reaction to successfully introduce a quaternary center adjacent to the indole nitrogen. organicchemistry.eu

Biomimetic Synthesis Approaches

Biomimetic synthesis, which seeks to mimic nature's biosynthetic pathways, offers an elegant and often efficient approach to complex natural products. The biosynthesis of all monoterpene indole alkaloids is believed to originate from the Pictet-Spengler reaction between tryptamine (B22526) and secologanin (B1681713). nih.govcaltech.edu

Several synthetic campaigns have drawn inspiration from proposed biosynthetic pathways:

The synthetic strategy developed by Kuehne and coworkers featured a rearrangement cascade that was described as possibly biomimetic. rsc.org

MacMillan's 2011 synthesis of (–)-kopsinine and (–)-kopsanone is a prominent example of a biomimetic approach, mimicking the proposed natural pathway to these alkaloids. epfl.ch

The Movassaghi group reported the first total syntheses of (–)-kopsifoline A and (+)-kopsifoline E, which were based on a biogenetically inspired, late-stage functionalization of a versatile pentacyclic intermediate common to aspidosperma alkaloids. mit.edu

Reports also describe biomimetic approaches toward the alkaloid arboflorine and an electrochemically mediated partial synthesis of danuphylline B from a related alkaloid precursor, further highlighting the utility of this strategy. nih.govresearchgate.net

Synthesis of Key Structural Motifs and Fragments

The complexity of Kopsia alkaloids necessitates strategies that can efficiently assemble key structural motifs and advanced intermediates, which are then elaborated to the final natural products.

Notable examples include:

The Pentacyclic Core: Magnus's synthesis of kopsanone utilized a Pummerer rearrangement to construct the initial pentacyclic core. epfl.ch The Kuehne group employed a condensation of tryptamine-derived intermediates followed by rearrangement to access a key pentacyclic skeleton. rsc.org

The Bicyclo[2.2.2]octane Core: This structural motif is a hallmark of many caged Kopsia alkaloids and is frequently constructed using a Diels-Alder cycloaddition. rsc.orgepfl.ch

Spiro[cyclohexane-2-indoline] Intermediates: This spirocyclic fragment is a common structural feature in numerous Kopsia alkaloids. rsc.org Synthetic strategies have been developed to access this motif, which can then be converted into the final polycyclic systems. rsc.org

The Carbazolone Fragment: Substituted carbazolones have served as versatile starting materials. The syntheses of kopsinitarine E by Ma and several Kopsia alkaloids by Qin both commenced from carbazolone-based fragments. organicchemistry.eunih.gov

The Pentacyclic Skeleton of Arboflorine: An effective synthesis of the core structure of this unusual, three-nitrogen-containing alkaloid was achieved. nih.gov Key steps included a borylative C-H functionalization, a Suzuki cross-coupling, and a novel transannular C-N bond formation. nih.gov

Mechanistic Investigations of Kopsininic Acid at the Molecular and Cellular Levels

Identification and Validation of Molecular Targets (in vitro and cell-based models)

The initial step in elucidating the mechanism of any bioactive compound is the identification of its direct molecular binding partners within the cell. Modern biochemical and computational techniques offer powerful, unbiased approaches to pinpoint these targets.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

Chemical proteomics is a powerful methodology used to identify the protein targets of small molecules directly within complex biological systems. A specialized branch of this field is Activity-Based Protein Profiling (ABPP), which employs chemical probes that covalently bind to the active sites of specific enzyme families. This technique is particularly effective for identifying functional enzyme targets and assessing their activity states in native biological contexts.

While no specific ABPP or chemical proteomics studies have been published for Kopsininic acid, this approach would be a critical next step in its investigation. By designing a chemical probe based on the this compound scaffold, researchers could identify its direct binding partners in cell lysates or living cells, thus providing an unbiased map of its potential targets.

Gene Expression and Proteomic Analyses in Cellular Response

Global analyses of gene expression (transcriptomics) and protein levels (proteomics) are essential for understanding the downstream cellular response to a compound. These techniques measure the changes in thousands of mRNAs or proteins simultaneously after treating cells with the compound, revealing which cellular pathways are activated or inhibited.

Research on related alkaloids from Kopsia arborea has demonstrated significant inhibition of cyclin-dependent kinase 5 (CDK5) and a subsequent decrease in the phosphorylation of the Tau protein, a key pathway implicated in neurodegenerative diseases. researchgate.net This suggests that this compound could potentially modulate similar cell cycle or signaling pathways. A global proteomic or transcriptomic analysis of cells treated with this compound would be expected to reveal changes in the expression of proteins related to cell cycle control, signal transduction, and apoptosis.

Illustrative Data from a Hypothetical Proteomic Analysis:

| Protein Target | Fold Change (this compound vs. Control) | Function | Associated Pathway |

|---|---|---|---|

| CDK5 | -2.5 | Cell Cycle Regulation | Cell Cycle |

| p-Tau (Ser396) | -3.1 | Microtubule Stability | Neurodegenerative Disease |

| Caspase-3 | +4.2 | Apoptosis Execution | Apoptosis |

| Bcl-2 | -2.8 | Anti-Apoptotic | Apoptosis |

Computational Approaches for Target Prediction (e.g., Molecular Docking)

Computational methods, particularly molecular docking, serve as valuable predictive tools in target identification. Docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict its binding orientation and affinity. This can rapidly screen a compound against thousands of known protein structures to generate hypotheses about its most likely targets.

Molecular docking studies have been successfully used to investigate related Kopsia alkaloids. For instance, docking simulations supported the observed inhibitory activity of alkaloids from Kopsia teoi against α-amylase and demonstrated stable interactions between Kopsia arborea alkaloids and the active site of CDK5. researchgate.netnih.gov A similar in silico approach for this compound could predict its binding affinity to a wide range of enzymes and receptors, helping to prioritize targets for experimental validation.

Illustrative Data from a Hypothetical Molecular Docking Screen:

| Protein Target | Docking Score (kcal/mol) | Predicted Interaction Type |

|---|---|---|

| Cyclin-Dependent Kinase 5 (CDK5) | -9.2 | Hydrogen Bonding, Hydrophobic |

| α-Amylase | -8.5 | Hydrogen Bonding |

| Acetylcholinesterase (AChE) | -8.1 | Pi-Stacking, Hydrophobic |

| Bcl-2 | -7.8 | Hydrophobic |

Elucidation of Cellular Pathways Modulated by this compound

Based on evidence from related compounds, this compound likely modulates multiple critical cellular pathways. The potent cytotoxicity observed in numerous Kopsia alkaloids points towards interference with fundamental processes such as cell proliferation and survival. nih.gov

Key pathways potentially modulated include:

Cell Cycle and Apoptosis: The demonstrated inhibition of CDK5 by related alkaloids suggests a direct mechanism for inducing cell cycle arrest. researchgate.net This, combined with widespread cytotoxicity, implies the eventual activation of apoptotic pathways.

Neuro-signaling Pathways: The ability of Kopsia compounds to inhibit CDK5 and Tau phosphorylation directly implicates them in pathways relevant to neurodegenerative disorders like Alzheimer's disease. researchgate.net

Metabolic Pathways: The inhibition of α-amylase by the related compound kopsininate suggests that Kopsia alkaloids can influence carbohydrate metabolism. nih.gov

Inflammatory Pathways: Crude alkaloid extracts from Kopsia species have been shown to inhibit the release of histamine (B1213489) and β-hexosaminidase, indicating a potential role in modulating allergic and inflammatory responses. jipbs.com

Assessment of Enzyme-Inhibitory or Modulatory Activities (non-clinical assays)

Non-clinical, in vitro enzyme assays are fundamental for confirming the direct inhibitory or modulatory activity of a compound. Research into the Kopsia genus has identified several alkaloids with specific enzyme-inhibitory effects. Kopsininate, for example, has been identified as an inhibitor of α-amylase. nih.gov Other alkaloids from Kopsia arborea are potent inhibitors of CDK5, and various compounds from the genus have shown activity against acetylcholinesterase (AChE). researchgate.netnih.gov Given its structural similarity, this compound should be evaluated against these and other enzyme classes to determine its specific inhibitory profile.

Reported Enzyme-Inhibitory Activities of Related Kopsia Alkaloids:

| Alkaloid/Compound | Enzyme Target | Reported Activity (IC₅₀) | Source Species |

|---|---|---|---|

| Kopoffine A | Cyclin-Dependent Kinase 5 (CDK5) | 2.18 µM | Kopsia arborea researchgate.net |

| Kopoffine C | Cyclin-Dependent Kinase 5 (CDK5) | 0.34 µM | Kopsia arborea researchgate.net |

| Leuconolam | α-Amylase | 21.7 µM | Kopsia teoi nih.gov |

| Kopsininate | α-Amylase | 30.0 µM | Kopsia teoi nih.gov |

| General Alkaloids | Acetylcholinesterase (AChE) | Activity noted | Kopsia genus nih.govresearchgate.net |

Studies on Cytotoxicity Mechanisms in Research Cell Lines

A hallmark of alkaloids isolated from the Kopsia genus is their significant cytotoxic activity against a variety of human cancer cell lines. nih.gov Monoterpenoid indole (B1671886) alkaloids from Kopsia arborea and Kopsia fruticosa have demonstrated potent effects against lung, skin, breast, and other tumor cell lines, often with IC₅₀ values in the low micromolar range. tandfonline.comtandfonline.comresearchgate.net This broad-spectrum cytotoxicity suggests that the underlying mechanism involves the disruption of fundamental cellular processes essential for survival and proliferation. The specific mechanism for this compound remains to be determined but is likely linked to the inhibition of key enzymes (such as CDK5) leading to cell cycle arrest and subsequent apoptosis.

Reported Cytotoxicity of Alkaloids from the Kopsia Genus:

| Alkaloid/Compound | Cell Line | Cell Type | Reported IC₅₀ (µM) |

|---|---|---|---|

| Kopsiarborine A | A549 | Lung Cancer | < 20 |

| Kopsiarborine B | H460 | Lung Cancer | < 20 |

| Kopsifoline I | A431 | Skin Cancer | 12.5 |

| Kopsifoline K | MCF-7 | Breast Cancer | 7.3 |

| Eburnaminol | HT-29 | Colorectal Cancer | 75.8 |

Structure Activity Relationship Sar Studies for Kopsininic Acid Analogues

Rational Design Principles for Chemical Modifications

The rational design of kopsininic acid analogues is guided by established principles of medicinal chemistry, focusing on strategic structural modifications to probe and optimize interactions with biological targets. While specific studies on this compound are not extensively documented in publicly available literature, the approach to its analogue design would hypothetically follow well-trodden paths in drug discovery.

Key strategies would include:

Conformational Restriction: The introduction of cyclic structures or rigid linkers to lock the molecule into a specific conformation. This can help to identify the bioactive conformation and improve binding affinity by reducing the entropic penalty upon binding to a target.

Homologation and Chain Branching: The systematic extension or branching of alkyl chains to explore the steric tolerance of the binding pocket. For example, modifications to any alkyl substituents on the kopsinine (B1219418) core could reveal optimal chain lengths for hydrophobic interactions.

Functional Group Modification: The alteration of existing functional groups to modulate properties such as hydrogen bonding capacity, polarity, and metabolic stability. This could involve esterification or amidation of the carboxylic acid, or oxidation/reduction of other functionalities on the core structure.

These design principles are typically employed in an iterative cycle of design, synthesis, and biological evaluation to build a comprehensive understanding of the SAR.

Synthesis of Systematic Analogues and Derivatives

The synthesis of systematic analogues and derivatives of this compound is fundamental to conducting thorough SAR studies. The chemical complexity of the kopsinine scaffold necessitates sophisticated synthetic strategies. A notable achievement in this area is the total synthesis of (-)-kopsinine, which provides a framework for accessing various derivatives. nih.gov

A key step in a reported synthesis of (-)-kopsinine involves a late-stage SmI2-mediated transannular free radical conjugate addition. nih.gov This reaction is crucial for constructing the bicyclo[2.2.2]octane core of the molecule. The synthesis begins from a pentacyclic intermediate, which can be functionalized to introduce diversity. By modifying the building blocks or introducing new reagents at different stages of the synthetic route, a library of analogues can be generated.

For example, to synthesize analogues of this compound, one could envision modifying the carboxylic acid precursor or introducing substituents on the aromatic ring of the kopsinine core before the key cyclization steps. The general synthetic approach allows for the preparation of a range of derivatives for biological testing, which is essential for establishing a robust SAR.

A hypothetical scheme for the synthesis of this compound analogues could involve the following key transformations, based on the known synthesis of kopsinine:

| Reaction Step | Description | Potential for Analogue Synthesis |

| Intramolecular [4+2]/[3+2] cycloaddition | Formation of the pentacyclic core | Use of substituted 1,3,4-oxadiazoles to introduce diversity on the core structure. |

| Functional group interconversions | Modification of substituents on the pentacyclic intermediate | Introduction of a variety of functional groups at different positions to probe electronic and steric effects. |

| SmI2-mediated transannular radical cyclization | Construction of the bicyclo[2.2.2]octane system | Variation of the radical precursor to alter the substitution pattern around the newly formed ring system. |

| Final deprotection and functionalization | Unveiling the final functional groups | Derivatization of the carboxylic acid or other functional groups in the final steps to create a diverse set of analogues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR study for this compound analogues would involve the following steps:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the biological activity of newly designed, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of the key pharmacophoric features of this compound is essential for understanding its mechanism of action and for designing novel, structurally diverse compounds with similar biological activity.

Based on the general structure of this compound, a hypothetical pharmacophore model could include the following features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid group.

A Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

A Hydrophobic Region: The polycyclic core of the kopsinine scaffold.

An Aromatic Ring: The indole (B1671886) moiety within the core structure.

The spatial arrangement of these features would be critical for biological activity. Computational methods, such as ligand-based or structure-based pharmacophore modeling, could be employed to develop a more precise pharmacophore model. In the absence of a known biological target for this compound, a ligand-based approach would be utilized, where a set of active analogues would be superimposed to identify common chemical features.

The validation of a pharmacophore model is crucial and is often done by screening a database of known compounds to see if the model can successfully identify molecules with the expected biological activity. Once validated, the pharmacophore model can be used as a 3D query to search for new lead compounds in virtual libraries.

Chemical Derivatization and Analogue Design for Research Applications

Derivatization for Enhanced Analytical Detectability and Specificity

The analysis of natural products like kopsininic acid often requires techniques that can detect and quantify compounds with high sensitivity and specificity. Chemical derivatization is a powerful strategy used in analytical chemistry to modify a compound's structure to improve its analytical properties for methods like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). numberanalytics.comwelch-us.com

For this compound, the primary site for derivatization is its carboxylic acid functional group. scribd.comcolostate.edu This group imparts polarity and can lead to poor peak shape and low volatility, which are challenging for GC analysis. colostate.edu Derivatization aims to convert the polar carboxylic acid into a less polar, more volatile, and more thermally stable derivative. researchgate.net

Common derivatization strategies applicable to this compound include:

Esterification: This is one of the most common methods for derivatizing carboxylic acids. colostate.edu Reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions, or with a more potent alkylating agent like diazomethane (B1218177) or dimethylformamide dialkyl acetals, converts the carboxylic acid to its corresponding ester. colostate.edu Methyl esters, for example, are significantly more volatile and less polar than the parent acid, making them highly suitable for GC analysis.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. colostate.edu The resulting TMS-ester is more volatile, more thermally stable, and often exhibits better chromatographic behavior. numberanalytics.com

In LC-MS analysis, derivatization can be employed to enhance ionization efficiency, which leads to improved sensitivity. nih.gov Attaching a group with a permanent positive charge or a moiety that is easily ionized can significantly increase the signal in the mass spectrometer. nih.gov This allows for the detection and quantification of this compound at much lower concentrations in complex biological matrices.

Table 1: Common Derivatization Reagents for Carboxylic Acids

| Reagent Class | Specific Reagent Example | Derivative Formed | Primary Analytical Benefit |

|---|---|---|---|

| Alkylation Reagents | Diazomethane | Methyl Ester | Increased volatility for GC. colostate.edu |

| Dimethylformamide dimethyl acetal | Methyl Ester | Increased volatility for GC. colostate.edu | |

| Silylation Reagents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Increased volatility and thermal stability for GC. colostate.edu |

| Acylation Reagents | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Enhanced detectability in electron capture detection (ECD) for GC. |

| Ionization Enhancing Reagents | 2-picolylamine | Amide | Improved ionization efficiency for LC-MS. |

Design and Synthesis of Biologically Active Analogues for Mechanistic Probes

To investigate the biological function and therapeutic potential of a natural product, researchers often design and synthesize analogues. These are molecules that are structurally similar to the parent compound but have specific modifications designed to probe structure-activity relationships (SAR). The synthesis of analogues of this compound can provide crucial insights into which parts of the molecule are essential for its biological activity.

This compound is part of the broad family of monoterpene indole (B1671886) alkaloids, which are known for their structural diversity and significant biological activities. nih.gov The synthesis of complex alkaloids often involves multi-step sequences that allow for the late-stage introduction of different functional groups. researchgate.net Such divergent synthetic strategies are ideal for creating a library of analogues from a common intermediate. researchgate.net By systematically modifying different positions on the this compound scaffold—such as the indole nucleus, the cage-like core, or the carboxylic acid side chain—researchers can identify the key pharmacophore.

For example, converting the carboxylic acid of this compound to various amides, esters, or alcohols could reveal the importance of this group's size, electronic properties, or hydrogen-bonding capability for target interaction. Furthermore, modifications to the aromatic indole ring, such as the introduction of substituents like halogens or methoxy (B1213986) groups, can alter the molecule's electronic and lipophilic properties, potentially enhancing its potency or selectivity. The synthesis of these analogues serves to create molecular probes that can be used to understand the mechanism of action at a molecular level. nih.gov

Introduction of Tags for Affinity-Based Studies

Identifying the specific cellular targets with which a bioactive molecule interacts is a central goal in chemical biology. Affinity-based probes are powerful tools for achieving this. rsc.org These probes consist of the bioactive molecule (in this case, this compound) linked to a reporter tag. frontiersin.org The this compound portion of the probe directs it to its protein target, while the tag enables detection and isolation of the resulting probe-protein complex. researchgate.net

The carboxylic acid functional group of this compound provides a convenient chemical handle for the attachment of various tags. Using standard coupling chemistry (e.g., carbodiimide (B86325) activation), a linker and tag can be appended. Common types of tags that could be introduced include:

Affinity Tags: Biotin is a popular choice due to its extremely high affinity for the protein streptavidin. nih.gov A biotinylated this compound probe could be incubated with a cell lysate, and any protein that binds to the probe could be "pulled down" and isolated using streptavidin-coated beads. nih.gov

Fluorescent Tags: Attaching a fluorophore (e.g., fluorescein, rhodamine) would allow for the visualization of the subcellular localization of this compound's targets using fluorescence microscopy.

Photo-affinity Tags: Incorporating a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide, creates a photo-affinity probe. frontiersin.org Upon binding to its target, the probe can be irreversibly cross-linked to the protein by exposure to UV light. frontiersin.org This covalent linkage facilitates more stringent purification and subsequent identification of the target protein by techniques like mass spectrometry.

The design of such probes is modular, allowing for different tags to be attached to the this compound scaffold to suit various experimental goals, from target identification to in-situ imaging. frontiersin.org

Table 2: Common Tags for Affinity-Based Probe Design

| Tag Type | Specific Example | Principle of Use | Primary Application |

|---|---|---|---|

| Affinity Tag | Biotin | Binds with very high affinity to streptavidin/avidin. nih.gov | Affinity purification (pull-down) of target proteins. nih.gov |

| Polyhistidine-tag (His-tag) | Chelates metal ions (e.g., Ni2+, Co2+) immobilized on a resin. frontiersin.org | Purification of tagged proteins via immobilized metal affinity chromatography (IMAC). frontiersin.org | |

| Epitope Tag | FLAG-tag | A short peptide sequence recognized by a specific high-affinity antibody. frontiersin.org | Detection (Western blot) and immunoprecipitation of target proteins. frontiersin.org |

| Fluorescent Tag | Fluorescein | Emits light upon excitation at a specific wavelength. | Visualization of target localization via fluorescence microscopy. |

| Photo-affinity Tag | Benzophenone | Forms a covalent bond with nearby C-H bonds upon UV irradiation. frontiersin.org | Covalent capture and identification of target proteins. frontiersin.org |

Table of Mentioned Compounds

Compound Name This compound Diazomethane N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Pentafluorobenzyl bromide (PFBBr) 2-picolylamine Biotin Fluorescein Rhodamine Benzophenone

Advanced Analytical Method Development for Kopsininic Acid in Complex Biological and Plant Matrices

Development of High-Sensitivity Chromatographic Methods (e.g., UPLC-MS/MS)

The analysis of trace-level compounds like Kopsininic acid in intricate samples necessitates the use of advanced separation and detection technologies. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become a cornerstone technique for this purpose due to its superior speed, resolution, and sensitivity compared to conventional HPLC. measurlabs.com

The core of a UPLC system utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in sharper, narrower peaks and significantly reduced run times. measurlabs.com When coupled with a tandem mass spectrometer (MS/MS), the system provides exceptional selectivity and sensitivity, making it ideal for quantifying target analytes in complex mixtures. measurlabs.comnih.gov

For the analysis of this compound, a reversed-phase UPLC method would typically be developed. The separation would be performed on a C18 column, which is effective for retaining and separating moderately polar compounds like indole (B1671886) alkaloids. nih.gov The mobile phase often consists of a mixture of an aqueous component (e.g., water with a formic acid modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively elute compounds with varying polarities.

The MS/MS detector is operated in Multiple Reaction Monitoring (MRM) mode for quantification. nih.govmdpi.com In this mode, the first quadrupole isolates the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The second quadrupole isolates a specific product ion unique to this compound. This precursor-to-product ion transition is highly specific, minimizing interference from other compounds in the matrix and enabling detection at very low concentrations. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Chromatography System | UPLC/UHPLC | Provides high resolution and speed. measurlabs.com |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Standard reversed-phase column for separating alkaloids. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape and ionization. researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte. researchgate.net |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for UPLC columns. researchgate.net |

| Injection Volume | 1 - 5 µL | Small volume injection is standard for UPLC. |

| Column Temperature | 30 - 45 °C | Controlled temperature ensures reproducible retention times. |

| MS Detector | Triple Quadrupole (Tandem MS) | Enables highly selective and sensitive MRM quantification. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Alkaloids with basic nitrogen atoms ionize well in positive mode. nih.gov |

| MRM Transition | Specific m/z (precursor) → m/z (product) | Unique transition for this compound ensures specificity. |

Application of Advanced Spectroscopic Detection for Quantification

While UPLC-MS/MS is a dominant technique, other advanced spectroscopic methods are integral to the identification and quantification of natural products like this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. globalresearchonline.netnih.gov This is a key step in structural elucidation, especially when isolating the compound for the first time. Fragmentation patterns observed in the MS/MS spectrum further help in confirming the structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY and HMBC) is indispensable for the de novo structural elucidation of alkaloids. researchgate.net While less sensitive than MS, quantitative NMR (qNMR) can be used for determining the absolute concentration of a purified compound without the need for an identical reference standard, by comparing the integral of an analyte's signal to that of a certified internal standard.

UV-Vis Spectroscopy: As a standard detector for HPLC, a UV-Vis spectrophotometer can quantify this compound based on its chromophore. globalresearchonline.net Dihydroindole chromophores, typical of this alkaloid class, show characteristic UV absorption maxima. globalresearchonline.net While not as selective as MS, it is a robust and cost-effective method for analyzing samples where this compound is a major component or has been sufficiently separated from interfering substances.

Raman Spectroscopy: Advanced techniques like Surface-Enhanced Raman Scattering (SERS) offer extremely high sensitivity for detecting trace amounts of analytes. cnr.it SERS enhances the Raman signal of molecules adsorbed onto metallic nanostructures, potentially allowing for the quantification of this compound at very low concentrations in complex biological samples. cnr.it

Table 2: Spectroscopic Techniques for this compound Analysis

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Tandem MS (MRM) | High-sensitivity quantification in complex matrices. nih.gov | Excellent sensitivity and selectivity. | Requires a reference standard for quantification. |

| High-Resolution MS | Accurate mass determination and formula confirmation. nih.gov | Provides high confidence in identification. | Primarily for identification, less common for routine quantification. |

| NMR Spectroscopy | Absolute structure elucidation and quantification (qNMR). researchgate.net | Does not require an identical standard for qNMR. | Lower sensitivity compared to MS; requires pure sample. |

| UV-Vis Spectroscopy | Routine quantification post-HPLC separation. arlok.com | Robust, simple, and cost-effective. | Low selectivity; prone to matrix interference. jfda-online.com |

| Raman/SERS | Ultra-trace detection and molecular fingerprinting. cnr.it | Very high sensitivity; provides structural information. | Can be complex to implement; requires specialized substrates for SERS. cnr.it |

Method Validation for Reproducibility and Accuracy in Research Settings

For any analytical method to be considered reliable, it must undergo a thorough validation process to provide documented evidence that it is fit for its intended purpose. jespublication.com Validation ensures that the method will consistently produce accurate and reproducible results. researchgate.net Key validation parameters are established by international guidelines.

Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In UPLC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and the unique MRM transition. europa.eu

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. europa.eu It is typically evaluated by analyzing a series of standards over a specified concentration range. The data are analyzed by linear regression, and a correlation coefficient (r²) > 0.99 is generally required. jfda-online.com

Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. europa.eu It is usually determined by analyzing samples spiked with a known amount of the analyte (spiked matrix) at different concentration levels (e.g., low, medium, and high). The recovery, expressed as a percentage of the known amount that is detected, is calculated. researchgate.net

Precision: Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. europa.eu It is assessed at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision (Inter-day precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). globalresearchonline.netchromatographyonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net The LOQ is a critical parameter for trace analysis.

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Assessment Method | Common Acceptance Criteria |

|---|---|---|---|

| Accuracy | Closeness of the measured value to the true value. europa.eu | Analysis of spiked samples at 3 concentrations. | 80-120% recovery. europa.eu |

| Precision (%RSD) | Agreement among a series of measurements. europa.eu | Replicate analyses of QC samples (n≥6). europa.eu | RSD ≤ 15% (≤ 20% at LOQ). |

| Linearity (r²) | Proportionality of signal to concentration. europa.eu | Calibration curve with 5-7 concentration points. | r² ≥ 0.99. jfda-online.com |

| Specificity | Ability to measure only the target analyte. europa.eu | Analysis of blank and spiked samples. | No significant interference at the analyte's retention time. |

| LOQ | Lowest concentration quantifiable with accuracy and precision. globalresearchonline.net | Signal-to-noise ratio (S/N) of ~10:1 or lowest validated point. | Must meet accuracy and precision criteria. globalresearchonline.net |

Protocols for Sample Preparation from Kopsia Plants and in vitro Systems

The goal of sample preparation is to extract this compound from its matrix, remove interfering substances, and concentrate it into a solvent compatible with the analytical instrument. mdpi.com The protocol varies significantly between plant and biological matrices.

Protocols for Kopsia Plant Material: The isolation of indole alkaloids like this compound from Kopsia spp. (e.g., leaves, stem bark) involves a multi-step process. globalresearchonline.netresearchgate.net

Harvesting and Drying: Plant material is collected and dried to halt enzymatic processes and preserve the chemical integrity of the alkaloids. mdpi.com Common methods include air-drying or freeze-drying (lyophilization), with freeze-drying being preferred for heat-sensitive compounds. mdpi.com

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction. globalresearchonline.net

Extraction: A common strategy for alkaloids is exhaustive extraction with solvents of increasing polarity. globalresearchonline.net Often, a preliminary extraction with a nonpolar solvent like hexane (B92381) is used to remove fats and waxes. The defatted material is then typically basified with an ammonia (B1221849) solution to convert alkaloid salts into their free-base form, which is more soluble in organic solvents. globalresearchonline.net The primary extraction is then carried out with a solvent like dichloromethane (B109758) or a mixture of chloroform (B151607) and methanol.

Purification and Fractionation: The crude extract is highly complex and requires further purification. This is almost always achieved using column chromatography (CC) over a stationary phase like silica (B1680970) gel or alumina. globalresearchonline.net A solvent gradient (e.g., increasing the polarity of a hexane-ethyl acetate (B1210297) or dichloromethane-methanol mixture) is used to separate the compounds based on their polarity, yielding multiple fractions. globalresearchonline.net These fractions are monitored by Thin Layer Chromatography (TLC), and those containing the target compound are combined and may be subjected to further purification steps like preparative TLC (PTLC) or preparative HPLC to isolate pure this compound. globalresearchonline.net

Protocols for in vitro Systems (e.g., plasma, cell lysates): Sample preparation for biological fluids is designed to remove high-abundance molecules like proteins and salts that can interfere with analysis and damage the UPLC system.

Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma or cell lysate sample (typically in a 3:1 or 4:1 ratio). nih.govmdpi.com The mixture is vortexed and then centrifuged at high speed. The proteins precipitate, leaving the analyte in the supernatant. The supernatant is then transferred and often evaporated and reconstituted in the mobile phase. mdpi.com

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. The aqueous sample is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). researchgate.net After vortexing and centrifugation, the analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted for analysis. The pH of the aqueous sample can be adjusted to optimize the partitioning of the analyte.

Solid-Phase Extraction (SPE): SPE provides the cleanest samples and allows for concentration of the analyte. The sample is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent.

Table 4: Comparison of Sample Preparation Protocols

| Step | Kopsia Plant Material | in vitro Biological Samples |

|---|---|---|

| Initial Step | Drying (air/freeze-dry) and grinding. mdpi.com | Thawing of frozen sample. |

| Primary Goal | Extraction of alkaloids from solid tissue. | Removal of proteins and salts. mdpi.com |

| Key Technique | Solvent extraction (often with basification). globalresearchonline.net | Protein precipitation, LLE, or SPE. nih.govresearchgate.net |

| Purification | Column chromatography, TLC, preparative HPLC. globalresearchonline.net | The extraction step itself serves as purification. |

| Final Step | Evaporation and recovery of purified solid/fractions. | Evaporation and reconstitution in mobile phase. mdpi.com |

Emerging Research Avenues and Future Directions for Kopsininic Acid Studies

Integration of Multi-Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics)

A holistic understanding of kopsininic acid at the systems biology level can be achieved by integrating various "omics" technologies. nih.gov This approach allows for a comprehensive view of the molecular processes, from gene expression to final metabolite production. mdpi.com Transcriptomics (studying RNA transcripts), proteomics (studying proteins), and metabolomics (studying metabolites) are powerful tools for elucidating the biosynthetic pathways of complex plant secondary metabolites. nih.govmdpi.com

By combining these datasets, researchers can correlate gene expression patterns with protein abundance and the accumulation of specific metabolites, including this compound and its precursors. nih.gov For instance, transcriptomic analysis of Kopsia species can identify candidate genes involved in the alkaloid's biosynthesis. frontiersin.org Proteomic studies can then confirm the presence and abundance of the enzymes these genes encode, while metabolomic profiling tracks the flow of intermediates through the pathway. researchgate.netbiorxiv.org This integrated approach is essential for identifying regulatory genes and bottlenecks in the biosynthetic pathway, which is critical information for metabolic engineering efforts. researchgate.net

Table 1: Application of Multi-Omics Technologies in this compound Research

| Omics Technology | Target Molecules | Key Applications in this compound Research |

|---|---|---|

| Transcriptomics | RNA transcripts (mRNA, non-coding RNA) | Identification of genes encoding biosynthetic enzymes and regulatory factors. nih.gov |

| Proteomics | Proteins | Quantification of pathway-specific enzymes; understanding post-translational modifications. researchgate.net |

| Metabolomics | Small molecules (metabolites) | Profiling of this compound, its precursors, and related alkaloids; pathway elucidation. nih.gov |

Exploration of Chemodiversity and Bioprospecting within the Kopsia Genus

The Kopsia genus, belonging to the Apocynaceae family, is a rich reservoir of structurally diverse and biologically active monoterpene indole (B1671886) alkaloids. rsc.orgnih.gov Bioprospecting within this genus involves systematically searching for new, potentially valuable natural products. nih.gov The chemical diversity, or "chemodiversity," of Kopsia is vast, with hundreds of unique alkaloids identified, characterized by complex skeletal frameworks. researchgate.netrsc.org

Plants in this genus are prolific producers of various indole alkaloids, many with intriguing carbon skeletons and interesting biological activities. acs.org Research has identified several major structural backbones, including aspidofractinines, eburnamines, and chanofruticosinates, among others. researchgate.netrsc.org Continued bioprospecting of different Kopsia species, as well as different plant parts (roots, stems, leaves) from various geographical locations, is likely to yield novel analogs of this compound and other unique alkaloids. rsc.orgnih.gov These discovery efforts are the first step in identifying new lead compounds for drug development. nih.govnih.gov

Table 2: Major Alkaloid Classes Identified from the Kopsia Genus

| Alkaloid Class | Noteworthy Characteristics | Reference |

|---|---|---|

| Aspidofractinines | A major structural backbone found in many Kopsia species. | researchgate.netrsc.org |

| Eburnamines | Another principal alkaloid backbone with significant representation. | researchgate.netrsc.org |

| Chanofruticosinates | A key class of compounds contributing to the genus's chemodiversity. | researchgate.netrsc.org |

| Kopsine-related | Characterized by complex, caged polycyclic structures. | rsc.org |

| Bisindole Alkaloids | Dimeric alkaloids with unique linkages and skeletons. | nih.gov |

Synthetic Biology and Metabolic Engineering for Sustainable Production

The natural abundance of this compound in Kopsia plants may be low, making extraction from natural sources inefficient and unsustainable. Synthetic biology and metabolic engineering offer promising alternatives for producing these valuable compounds. nih.govresearchgate.net These disciplines involve the redesign of biological systems to produce specific chemicals. researchgate.net By identifying the complete biosynthetic pathway for this compound, the relevant genes can be transferred into a microbial host, such as yeast or E. coli, which can be grown in large-scale fermenters. nih.gov

This approach, often termed "cell factory" engineering, allows for the sustainable and scalable production of complex plant-derived molecules. researchgate.net It bypasses the challenges associated with plant cultivation, such as slow growth, geographical limitations, and vulnerability to environmental changes. researchgate.netrsc.org Furthermore, metabolic engineering techniques can be used to optimize the production pathway by removing metabolic bottlenecks, redirecting precursor flow, and enhancing the expression of key enzymes, thereby increasing yields beyond what is naturally possible. nih.govscielo.br

Advanced Computational Chemistry and In Silico Screening Applications

Computational chemistry and in silico (computer-based) screening are powerful tools that can accelerate research on this compound. eddc.sg These methods allow scientists to model the three-dimensional structure of the molecule and predict its interactions with biological targets, such as proteins and enzymes. nih.gov Virtual screening, for example, involves docking large libraries of compounds against a specific protein target to identify potential binders, which can help in hypothesizing the mechanism of action for this compound or finding new therapeutic targets. eddc.sgresearchgate.net

Furthermore, computational approaches like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of this compound, providing insights that are difficult to obtain through experimental means alone. mdpi.commdpi.com These computational studies can guide the chemical synthesis of new derivatives with improved activity or pharmacokinetic properties. nih.gov By predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties in silico, researchers can prioritize the most promising compounds for further experimental testing, saving significant time and resources. mdpi.com

Table 3: Applications of Computational Methods in this compound Research

| Computational Method | Purpose | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Hypothesis of biological targets and mechanism of action. researchgate.net |

| Virtual Screening | Screens large compound libraries against a biological target computationally. | Identification of new bioactive compounds with similar scaffolds. eddc.sg |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding the stability of the ligand-protein complex. nih.gov |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a compound. | Prioritization of derivatives with favorable drug-like properties. mdpi.com |

| DFT Calculations | Studies the electronic structure and reactivity of a molecule. | Insights into chemical properties and reaction mechanisms. mdpi.com |

Interdisciplinary Collaborations in Natural Product Drug Discovery Research

The journey of a natural product from discovery to a potential therapeutic agent is inherently complex and requires a collaborative, interdisciplinary effort. illinois.edu Research on this compound will benefit immensely from teams that integrate expertise from various scientific fields.

Phytochemists are essential for the isolation and structural elucidation of this compound and related alkaloids from Kopsia species. researchgate.net Synthetic chemists work on developing methods to synthesize these complex molecules in the laboratory, enabling the creation of novel analogs for structure-activity relationship studies. rsc.orgnih.govepfl.ch Molecular biologists and biochemists focus on uncovering the biosynthetic pathways using tools like multi-omics. nih.gov Pharmacologists and cell biologists evaluate the biological activity and therapeutic potential of these compounds. Finally, computational chemists provide in silico models and predictions that guide and rationalize experimental findings. umich.edu Such collaborative synergy is crucial for overcoming the challenges in natural product research and efficiently translating basic discoveries into tangible applications. illinois.edu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indigo |

| Indirubin |

| Isatin |

| Atropine |

| Scopolamine |

| Psychollatine |

| Brachycerine |

| Lutein |

| β-carotene |

| Lycopene |

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Best Practices :

- Data Transparency : Share raw NMR/MS spectra, chromatograms, and assay protocols via repositories (e.g., Zenodo).

- Reagent Validation : Use authenticated cell lines (ATCC) and report supplier details (e.g., Sigma-Aldrich catalog numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.